

Spectroscopic Comparison of Ethyl Indole Carboxylates for Drug Discovery

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Compound of Interest

Compound Name: Ethyl 6-cyano-1H-indole-2-carboxylate

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A detailed guide for researchers on the NMR and mass spectrometry characteristics of **ethyl 6-cyano-1H-indole-2-carboxylate** and its structural analogs. This guide provides a comparative analysis of available spectral data to aid in the identification and characterization of novel indole-based compounds in drug development.

This guide presents a comparative analysis of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **ethyl 6-cyano-1H-indole-2-carboxylate**. Due to the limited availability of public experimental spectra for this specific molecule, this guide uses data from its parent compound, ethyl 1H-indole-2-carboxylate, and a structurally related heterocyclic compound, ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, as key comparators. This information is intended to provide researchers with a valuable reference for characterizing substituted indole derivatives.

Comparative Spectroscopic Data Analysis

The following tables summarize the available NMR and mass spectrometry data for the target compound and its selected alternatives. The presence of different functional groups significantly influences the chemical shifts in NMR and the fragmentation patterns in mass spectrometry.

Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)

Compound	Chemical Shift (δ , ppm) and Multiplicity
Ethyl 6-cyano-1H-indole-2-carboxylate	Experimental data not publicly available. Predicted shifts would show characteristic aromatic protons, with the cyano group at C6 causing a downfield shift for adjacent protons, alongside typical ethyl ester signals.
Ethyl 1H-indole-2-carboxylate*	Data available as a spectrum image, peak list not provided.[1]
Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate	9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 4.01-3.96 (q, 2H, OCH ₂), 2.26 (s, 3H, CH ₃), 1.11-1.07 (t, 3H, CH ₃)[2]

Note: While a visual spectrum is available for Ethyl 1H-indole-2-carboxylate, a detailed peak list from the source was not accessible for direct tabular comparison.

Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)

Compound	Chemical Shift (δ , ppm)
Ethyl 6-cyano-1H-indole-2-carboxylate	Experimental data not publicly available.
Ethyl 1H-indole-2-carboxylate	Data not available in the searched resources.
Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate	165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[2]

Table 3: Mass Spectrometry Data Comparison

Compound	Molecular Formula	Molecular Weight (g/mol)	Mass Spectrum (m/z)
Ethyl 6-cyano-1H-indole-2-carboxylate	<chem>C12H10N2O2</chem> [3][4]	214.22[3]	Data not available in the searched resources.
Ethyl 1H-indole-2-carboxylate	<chem>C11H11NO2</chem>	189.21	Electron Ionization (EI): Key fragments observed.[5]
Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate	<chem>C14H16N2O3</chem>	260.29	260 (M+)[2]

Experimental Protocols

The data presented in this guide is based on standard analytical techniques for small organic molecules. Below are generalized protocols that are representative of the methods used to obtain such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS), at 0.00 ppm. Data processing involves Fourier transformation, phase correction, and baseline correction.

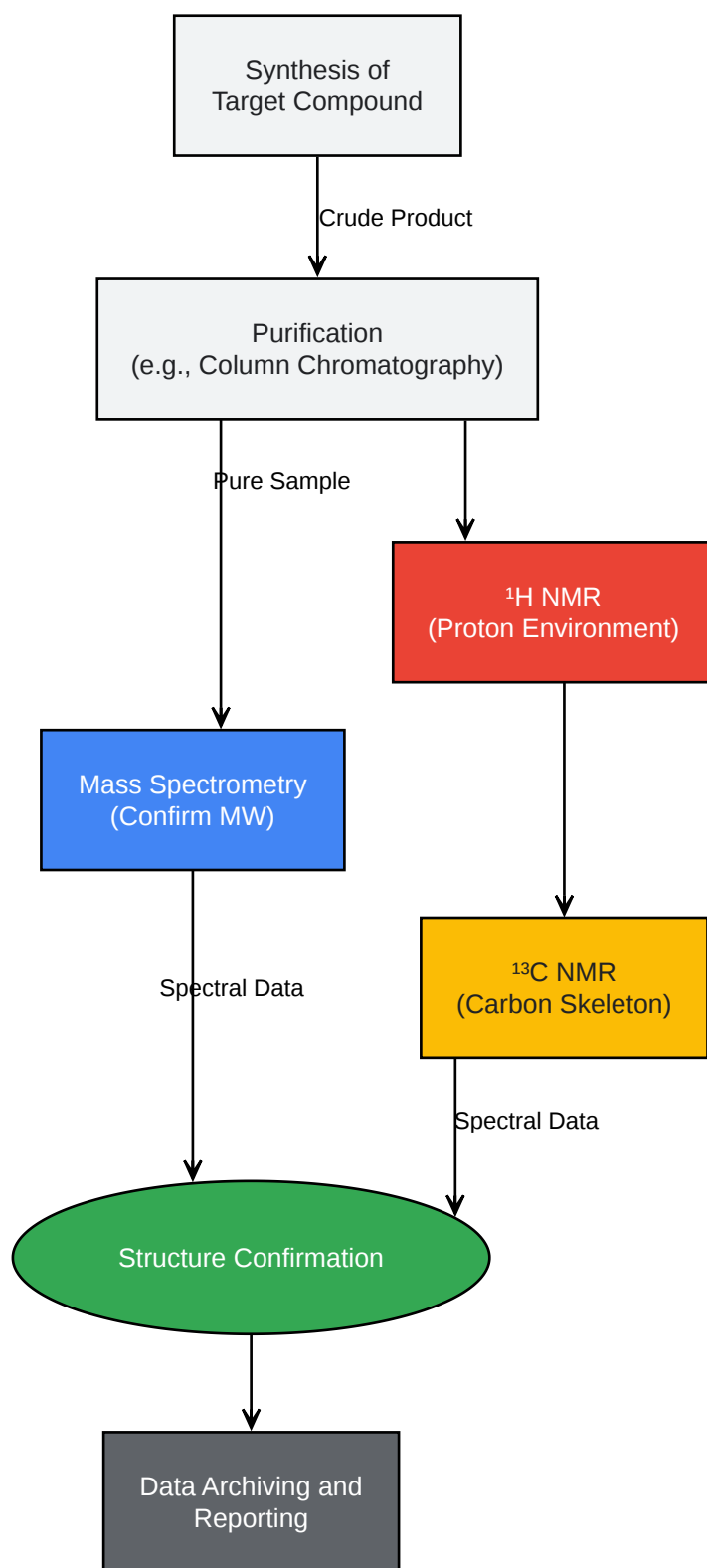
Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source or an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). For EI, the sample is introduced into the ion source where it is bombarded with electrons (typically 70 eV), causing ionization and fragmentation. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source, where a high voltage is

applied to generate charged droplets, leading to gas-phase ions. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and analytical characterization of a target compound like **ethyl 6-cyano-1H-indole-2-carboxylate**.



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Figure 1. Standard workflow for the synthesis and spectroscopic characterization of a chemical compound.

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